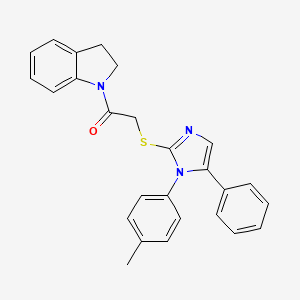
1-(indolin-1-yl)-2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(indolin-1-yl)-2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)ethanone is a synthetic organic compound that features an indoline moiety, an imidazole ring, and a thioether linkage. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(indolin-1-yl)-2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)ethanone typically involves multi-step organic reactions. A common approach might include:
Formation of the Indoline Moiety: Starting from aniline derivatives, cyclization reactions can be employed to form the indoline ring.
Synthesis of the Imidazole Ring: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, involving the condensation of glyoxal, ammonia, and an aldehyde.
Thioether Linkage Formation: The final step involves the formation of the thioether linkage between the indoline and imidazole moieties, often using thiol reagents and appropriate coupling agents under controlled conditions.
Industrial Production Methods
Industrial production of such compounds may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-throughput synthesis techniques, automated reactors, and stringent purification processes such as chromatography and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
1-(indolin-1-yl)-2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)ethanone can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazole ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the thioether linkage.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether linkage can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 1-(indolin-1-yl)-2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)ethanone depends on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved can vary widely based on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(indolin-1-yl)-2-(phenylthio)ethanone: Lacks the imidazole ring, which may affect its biological activity.
2-(indolin-1-yl)-1-(p-tolyl)ethanone: Lacks the thioether linkage, potentially altering its chemical reactivity.
1-(indolin-1-yl)-2-(imidazol-2-yl)ethanone: Lacks the phenyl and p-tolyl groups, which may influence its interactions with biological targets.
Uniqueness
1-(indolin-1-yl)-2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)ethanone is unique due to its combination of an indoline moiety, an imidazole ring, and a thioether linkage. This unique structure may confer specific biological activities and chemical properties that distinguish it from similar compounds.
Eigenschaften
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[1-(4-methylphenyl)-5-phenylimidazol-2-yl]sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3OS/c1-19-11-13-22(14-12-19)29-24(20-7-3-2-4-8-20)17-27-26(29)31-18-25(30)28-16-15-21-9-5-6-10-23(21)28/h2-14,17H,15-16,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRZAGDOMGZTCPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CN=C2SCC(=O)N3CCC4=CC=CC=C43)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl 4-{1,7-dimethyl-2,4-dioxo-3-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}benzoate](/img/structure/B2792616.png)
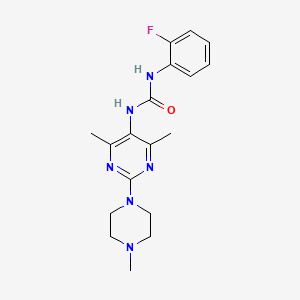
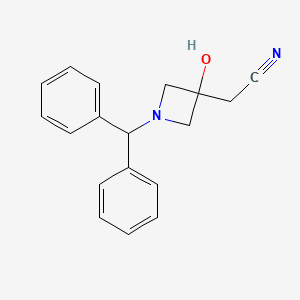
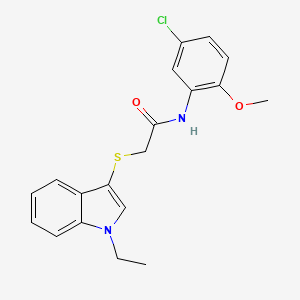
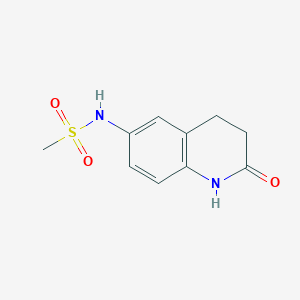
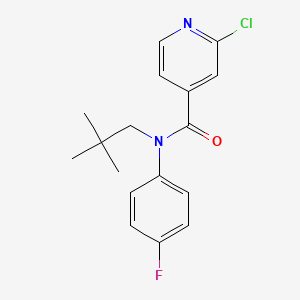

![{4-Fluoro-2-[(methylsulfanyl)methyl]phenyl}methanamine](/img/structure/B2792625.png)
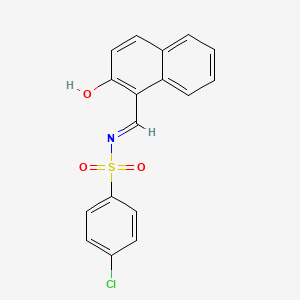
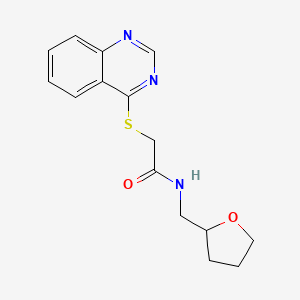
![(E)-2-((4-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)but-2-yn-1-yl)oxy)benzamide](/img/structure/B2792630.png)
![N-(butan-2-yl)-1-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2792634.png)
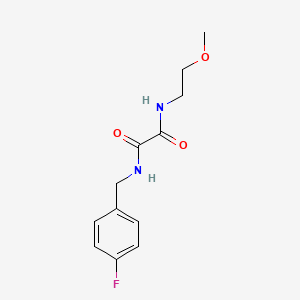
![N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}-4-methylbenzene-1-sulfonamide](/img/structure/B2792637.png)
